molecular formula C21H24N4O7S3 B2691643 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 865159-80-4

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No. B2691643
CAS RN: 865159-80-4
M. Wt: 540.62
InChI Key: JFZIJMPMALJWCW-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C21H24N4O7S3 and its molecular weight is 540.62. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-Inflammatory Agents

  • Novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showing potential as anti-inflammatory and analgesic agents, have been synthesized. These compounds exhibit significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, along with notable analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Anticancer Agents

  • The synthesis of 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, proposed as novel structures of PI3K inhibitors and anticancer agents, demonstrates significant antiproliferative activities against various human cancer cell lines. These findings suggest that such compounds are potent PI3K inhibitors and hold promise as anticancer agents (Teng Shao et al., 2014).

Rubber Vulcanization

  • Benzazole derivatives, such as benzazole thiol and sulfenamide, are utilized as rubber chemicals. Their performance in rubber depends on the nature of the key heteroatom in the azole ring, demonstrating their multifunctional activities in rubber vulcanization (T. Khanra et al., 1993).

Pharmaceutical Co-crystals

  • The synthesis of co-crystals involving an antibacterial drug and various carboxylic acid and amide co-formers shows co-former assisted amidine to imidine tautomerism. These co-crystals form robust hydrogen-bonded synthons, illustrating potential applications in enhancing the properties of pharmaceutical compounds (Soumyajit Ghosh et al., 2011).

Carbonic Anhydrase Inhibitors

  • Aromatic sulfonamide inhibitors of carbonic anhydrase isoenzymes have been prepared, demonstrating nanomolar inhibitory concentration ranges. These compounds exhibit diverse activities against the isoenzymes studied, highlighting their potential as selective inhibitors (C. Supuran et al., 2013).

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O7S3/c1-31-11-10-25-18-7-6-17(34(22,27)28)14-19(18)33-21(25)23-20(26)15-2-4-16(5-3-15)35(29,30)24-8-12-32-13-9-24/h2-7,14H,8-13H2,1H3,(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZIJMPMALJWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

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